

# Mitiperstat (AZD4831): A Technical Guide to its Role in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Mitiperstat (AZD4831) is a novel, orally bioavailable, and irreversible inhibitor of myeloperoxidase (MPO), an enzyme intrinsically linked to the propagation of inflammation and oxidative stress.[1][2] This technical guide provides a comprehensive overview of the role of Mitiperstat in modulating inflammatory processes, consolidating key preclinical and clinical data, and detailing relevant experimental methodologies. By targeting MPO, Mitiperstat offers a promising therapeutic strategy for a range of inflammatory conditions, including cardiovascular diseases.[3][4]

# Introduction: The Rationale for Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[5] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space where it catalyzes the formation of potent reactive oxygen species (ROS), most notably hypochlorous acid (HOCl) from hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and chloride ions.[5][6] While essential for host defense against pathogens, excessive and prolonged MPO activity contributes significantly to tissue damage and the pathophysiology of numerous inflammatory diseases.[7]



The detrimental effects of MPO-driven inflammation include:

- Oxidative Damage: MPO-generated oxidants can modify lipids, proteins, and nucleic acids, leading to cellular dysfunction and death.[7]
- Endothelial Dysfunction: MPO can impair endothelial function, a critical factor in the development of cardiovascular diseases.[1]
- Promotion of Inflammation: MPO itself can act as a pro-inflammatory mediator, perpetuating the inflammatory cycle.[8]

Given its central role in inflammatory pathology, MPO has emerged as a compelling therapeutic target. **Mitiperstat** was developed as a potent and selective inhibitor of MPO to counteract these detrimental effects.[1]

# Mitiperstat (AZD4831): Mechanism of Action

**Mitiperstat** is a mechanism-based, irreversible inhibitor of MPO.[1][2] Its inhibitory action prevents the catalytic activity of MPO, thereby reducing the production of downstream inflammatory mediators and oxidants.[4] Preclinical studies have demonstrated its high potency and selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO), minimizing the potential for off-target effects.[2]

### **Preclinical Evidence of Anti-Inflammatory Activity**

A substantial body of preclinical research has demonstrated the anti-inflammatory efficacy of **Mitiperstat** in various animal models of inflammatory diseases.

#### **In Vitro Studies**

• Inhibition of MPO Activity: **Mitiperstat** has been shown to potently inhibit MPO activity in isolated human neutrophils and in cell-based assays.[2]

#### In Vivo Animal Models

**Mitiperstat** has demonstrated therapeutic potential in a range of preclinical models:



- Cardiovascular Disease: In mouse models of vascular inflammation and atherosclerosis,
   Mitiperstat attenuated endothelial dysfunction.[1]
- Other Inflammatory Conditions: Preclinical development is also underway for chronic kidney disease and nonalcoholic steatohepatitis, underscoring its broad anti-inflammatory potential.
   [4]

The following table summarizes key quantitative findings from preclinical studies:

| Study Type | Animal Model                         | Mitiperstat<br>(AZD4831)<br>Dose | Key Findings                             | Reference |
|------------|--------------------------------------|----------------------------------|------------------------------------------|-----------|
| In vivo    | Mouse model of vascular inflammation | Not specified                    | Attenuated endothelial dysfunction       | [1]       |
| In vivo    | Mouse model of atherosclerosis       | Not specified                    | Attenuated<br>endothelial<br>dysfunction | [1]       |

# Clinical Evidence: The SATELLITE and ENDEAVOR Trials

The clinical development of **Mitiperstat** has primarily focused on its potential in heart failure with preserved ejection fraction (HFpEF), a condition with a significant inflammatory component.

### The SATELLITE Trial (Phase IIa)

The SATELLITE trial was a Phase IIa study designed to assess the safety, tolerability, and target engagement of **Mitiperstat** in patients with HFpEF.

- Primary Endpoint: The trial successfully met its primary endpoint, demonstrating a significant reduction in MPO activity in patients treated with **Mitiperstat** compared to placebo.[4]
- Safety: Mitiperstat was generally well-tolerated.[4]



#### The ENDEAVOR Trial (Phase IIb/III)

The ENDEAVOR trial was a larger, sequential Phase IIb/III study evaluating the efficacy and safety of **Mitiperstat** on symptoms and exercise capacity in patients with HFpEF.

- Primary Endpoints: The trial did not meet its co-primary endpoints of change in Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) and 6-minute walk distance (6MWD).
- Secondary and Exploratory Endpoints: While not statistically significant, a numerical reduction in heart failure hospitalizations was observed in the Mitiperstat group, warranting further investigation.

The following table summarizes the key quantitative data from the SATELLITE and ENDEAVOR clinical trials:



| Trial         | Phase   | Patient<br>Population                                  | Mitiperstat<br>(AZD4831<br>) Dose | Key<br>Efficacy<br>Findings                                                                               | Key<br>Safety<br>Findings        | Reference |
|---------------|---------|--------------------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------|----------------------------------|-----------|
| SATELLIT<br>E | lla     | Heart Failure with Preserved Ejection Fraction (HFpEF) | 5 mg once<br>daily                | reduction in MPO activity from baseline to day 30.                                                        | Generally<br>well-<br>tolerated. | [4]       |
| ENDEAVO<br>R  | IIb/III | Heart Failure with Preserved Ejection Fraction (HFpEF) | 2.5 mg and<br>5 mg once<br>daily  | No significant improveme nt in KCCQ- TSS or 6MWD. Numerical reduction in heart failure hospitalizat ions. | Generally<br>well-<br>tolerated. |           |

### **Experimental Protocols**

This section outlines the general methodologies for key experiments cited in the development and evaluation of **Mitiperstat**.

### **Measurement of Myeloperoxidase Activity**

A common method for determining MPO activity in biological samples involves a colorimetric assay.

• Principle: The assay measures the MPO-catalyzed oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide. The



resulting color change is proportional to the MPO activity and can be quantified spectrophotometrically.

- · General Protocol:
  - Prepare tissue homogenates or cell lysates in a suitable buffer.
  - Add the sample to a microplate well containing the TMB substrate solution and hydrogen peroxide.
  - Incubate for a defined period at a controlled temperature.
  - Stop the reaction by adding an acid solution.
  - Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
  - Calculate MPO activity relative to a standard curve.

#### **Clinical Trial Design (SATELLITE - Phase IIa)**

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Patient Population: Patients with symptomatic heart failure with preserved ejection fraction (HFpEF).
- Intervention: Mitiperstat (5 mg once daily) or placebo for 90 days.
- Primary Endpoint: Change from baseline in MPO-specific activity.
- · Secondary Endpoints: Safety and tolerability.

#### Clinical Trial Design (ENDEAVOR - Phase IIb/III)

 Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter, sequential Phase IIb and Phase III study.



- Patient Population: Patients with symptomatic heart failure with preserved or mildly reduced ejection fraction.
- Intervention: Mitiperstat (2.5 mg or 5 mg once daily) or placebo.
- Co-Primary Endpoints: Change from baseline in Kansas City Cardiomyopathy Questionnaire
   Total Symptom Score (KCCQ-TSS) and 6-minute walk distance (6MWD).
- Secondary Endpoints: Included assessments of safety and other clinical outcomes.

# **Signaling Pathways and Visualizations**

The pro-inflammatory effects of MPO are mediated through complex signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

# Myeloperoxidase-Mediated Inflammatory Signaling Pathway





Click to download full resolution via product page

Caption: MPO-mediated inflammatory signaling cascade and the inhibitory action of **Mitiperstat**.





# Experimental Workflow for Assessing Mitiperstat Efficacy in a Preclinical Model



Click to download full resolution via product page

Caption: A generalized experimental workflow for preclinical evaluation of Mitiperstat.

#### **Conclusion and Future Directions**

**Mitiperstat** (AZD4831) represents a targeted therapeutic approach to mitigating inflammation by inhibiting the enzymatic activity of myeloperoxidase. While clinical trials in HFpEF have yielded mixed results regarding symptomatic improvement, the observed reduction in MPO activity and the potential signal for reduced heart failure hospitalizations suggest a biologically active agent with disease-modifying potential. Further research is warranted to explore the efficacy of **Mitiperstat** in other inflammatory conditions and to identify patient populations most likely to benefit from this novel anti-inflammatory strategy. The continued investigation into MPO inhibition holds promise for the development of new treatments for a wide spectrum of inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mitiperstat (AZD4831) News LARVOL Sigma [sigma.larvol.com]



- 4. AstraZeneca's investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 5. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitiperstat (AZD4831): A Technical Guide to its Role in Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830898#mitiperstat-azd4831-role-in-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com